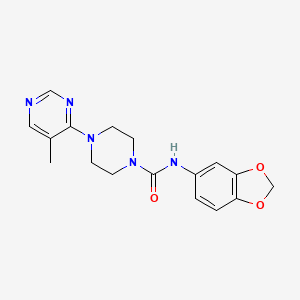![molecular formula C14H15N5O B6504905 N-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]pyridine-3-carboxamide CAS No. 1421523-61-6](/img/structure/B6504905.png)
N-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]pyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds often involves the construction of the pyrrolidine and pyrimidine rings from different cyclic or acyclic precursors . The exact synthesis process for “N-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]pyridine-3-carboxamide” is not specified in the available literature.Molecular Structure Analysis
The molecular structure of “N-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]pyridine-3-carboxamide” is characterized by a pyrrolidine ring and a pyrimidine ring . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3 hybridization . The pyrimidine ring is a key component in many bioactive compounds .Wissenschaftliche Forschungsanwendungen
Targeted Inhibition of c-Jun-N-terminal Kinase 3 (JNK3)
Researchers have designed derivatives of this compound as selective inhibitors of JNK3, a target for treating neurodegenerative diseases . These derivatives show promise in modulating JNK3 activity.
Cell Cycle Arrest and Apoptosis Induction
Mechanistic investigations of certain derivatives revealed their ability to induce cell cycle arrest and apoptosis in cancer cells. For instance, compound 5k demonstrated these effects in HepG2 cells .
Plant Growth Stimulation
Preliminary biological screening of synthesized compounds showed pronounced plant growth stimulation, comparable to heteroauxin . This suggests potential agricultural applications.
Elaboration of Pharmacologically Active Diazines
The pyrrolidine ring can be incorporated into diazine derivatives with clinical applications. These compounds exhibit diverse pharmacological profiles .
Stereoisomer-Dependent Binding to Enantioselective Proteins
Due to the stereogenicity of carbons in the pyrrolidine ring, different stereoisomers and spatial orientations of substituents can lead to varying biological profiles. Understanding these nuances is crucial for drug design.
Wirkmechanismus
Target of Action
Derivatives of 2-(pyrrolidin-1-yl)pyrimidine have been reported to act as antagonists of the vanilloid receptor 1 and modulators of the insulin-like growth factor 1 receptor . They can also inhibit a wide range of enzymes such as phosphodiesterase type 5, isocitrate dehydrogenase 1, endothelin-converting enzyme 1, and vascular adhesion protein 1 .
Biochemical Pathways
Given the reported targets of similar compounds, it is likely that this compound could influence pathways related to pain perception (via the vanilloid receptor 1), cell growth and proliferation (via the insulin-like growth factor 1 receptor), and various metabolic processes (via the enzymes it inhibits) .
Result of Action
Based on the reported targets of similar compounds, it is likely that this compound could have effects such as reducing pain perception, influencing cell growth and proliferation, and altering metabolic processes .
Eigenschaften
IUPAC Name |
N-(6-pyrrolidin-1-ylpyrimidin-4-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O/c20-14(11-4-3-5-15-9-11)18-12-8-13(17-10-16-12)19-6-1-2-7-19/h3-5,8-10H,1-2,6-7H2,(H,16,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRQROYHELTVSNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=NC(=C2)NC(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)nicotinamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B6504826.png)
![N-[3-(methylsulfanyl)phenyl]-2-{2-oxo-3-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-1-yl}acetamide](/img/structure/B6504833.png)
![1-{[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]methyl}-3-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-2-one](/img/structure/B6504853.png)
![N-{[4-(methylsulfanyl)phenyl]methyl}-11-oxo-11H-pyrido[2,1-b]quinazoline-8-carboxamide](/img/structure/B6504855.png)
![N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-fluoro-3-methylbenzene-1-sulfonamide](/img/structure/B6504856.png)
![N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,5-dimethylbenzene-1-sulfonamide](/img/structure/B6504860.png)
![6-oxo-N-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}-1,6-dihydropyridazine-3-carboxamide](/img/structure/B6504867.png)
![1-(6-methylpyridazin-3-yl)-N-[4-(trifluoromethyl)phenyl]piperidine-3-carboxamide](/img/structure/B6504873.png)
![N-[6-(morpholin-4-yl)pyrimidin-4-yl]-2-(pyridin-4-ylsulfanyl)acetamide](/img/structure/B6504890.png)
![5-cyclopropyl-N-[6-(morpholin-4-yl)pyrimidin-4-yl]-1,2-oxazole-3-carboxamide](/img/structure/B6504897.png)
![5-cyclopropyl-N-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]-1,2-oxazole-3-carboxamide](/img/structure/B6504913.png)
![N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}furan-2-carboxamide](/img/structure/B6504916.png)

![2-(4-fluorophenyl)-1-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]ethan-1-one](/img/structure/B6504945.png)